An In-depth Technical Guide to 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide
An In-depth Technical Guide to 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is a member of the chloroacetamide class of chemical compounds. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural characteristics firmly place it within a well-studied family of herbicides. This guide provides a comprehensive technical overview of its core properties, anticipated biological mechanism of action, plausible synthetic routes, and appropriate analytical methodologies, drawing upon established knowledge of chloroacetamide chemistry and herbicidal science. This document is intended to serve as a foundational resource for researchers and professionals in drug development and agricultural sciences, enabling further investigation and application development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed and, where available, experimentally-derived properties of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide and its close structural analogs.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide | N/A |
| CAS Number | 92546-75-3 | |
| Molecular Formula | C₁₁H₁₃Cl₂NO | N/A |
| Molecular Weight | 246.13 g/mol | N/A |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)NC(=O)C(C)Cl | N/A |
| InChI Key | Not available | N/A |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dichloromethane. | General knowledge of similar compounds |
| Predicted XLogP3 | 3.1 | ECHEMI[1] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI[1] |
| Rotatable Bond Count | 3 | ECHEMI[1] |
Biological Activity and Mechanism of Action: The Chloroacetamide Profile
As a chloroacetamide, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is predicted to exhibit herbicidal activity. The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[2]
VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. Their biosynthesis is a multi-step enzymatic process. Chloroacetamides are known to target and inhibit one of the key enzymes in this pathway, VLCFA elongase. This inhibition disrupts the production of fatty acids with chain lengths greater than 18 carbons, leading to a cascade of detrimental effects on plant growth and development.
The key consequences of VLCFA synthesis inhibition include:
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Disruption of Cell Division and Expansion: Without an adequate supply of VLCFAs for membrane formation, cell division and elongation are severely hampered. This is particularly evident in the early stages of seedling growth.
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Impaired Shoot and Root Development: The inhibition of VLCFA synthesis leads to stunted growth of both shoots and roots. Emerging seedlings often fail to break through the soil surface or exhibit malformed growth.[3]
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Reduced Cuticular Wax Formation: A compromised cuticle makes the plant more susceptible to water loss and environmental stresses.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide.
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-chlorophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C using an ice bath. Add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide.
Self-Validating System for Protocol Integrity:
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TLC Monitoring: Regular TLC analysis during the reaction will confirm the consumption of starting materials and the formation of the product.
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Spectroscopic Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.
-
Melting Point Analysis: A sharp melting point for the recrystallized product will indicate high purity.
Analytical Methodology: A General Approach
The quantitative and qualitative analysis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide in various matrices (e.g., environmental samples, biological fluids) can be achieved using chromatographic techniques coupled with mass spectrometry. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.
HPLC-MS/MS Method Outline:
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Sample Preparation:
-
Liquid Samples (e.g., water): Solid-phase extraction (SPE) using a C18 cartridge is a common method for pre-concentration and cleanup.
-
Solid Samples (e.g., soil, plant tissue): Extraction with an organic solvent (e.g., acetonitrile, ethyl acetate) followed by a cleanup step, which may include SPE or liquid-liquid partitioning.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating the compound from matrix interferences.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate additive) and an organic solvent like acetonitrile or methanol.
-
-
Detection:
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Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically effective for chloroacetamides.
-
Tandem MS (MS/MS): For enhanced selectivity and sensitivity, Multiple Reaction Monitoring (MRM) can be employed, monitoring specific precursor-to-product ion transitions.
-
GC-MS Method Outline:
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Sample Preparation: Similar extraction and cleanup procedures as for HPLC-MS can be used. Derivatization is generally not required for this compound.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
-
Detection:
-
Mass Spectrometry: Electron Ionization (EI) will provide a characteristic fragmentation pattern for structural confirmation.
-
Caption: General workflow for the analysis of the target compound.
Toxicology and Environmental Fate
Specific toxicological data for 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is not available. However, the toxicology of the chloroacetamide class of herbicides has been studied. Generally, they exhibit moderate acute toxicity. Chronic exposure concerns are primarily related to their potential for carcinogenicity, as observed in some animal studies with certain members of this class. It is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.
The environmental fate of chloroacetamide herbicides is influenced by factors such as soil type, temperature, and microbial activity.[6][7] They are primarily degraded in the environment through microbial metabolism.[7] The major degradation pathways include N-dealkylation and dechlorination.[7] Due to their moderate water solubility and persistence, there is a potential for chloroacetamides and their metabolites to be transported into ground and surface water.[6]
Conclusion
2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide, as a member of the chloroacetamide family, holds potential as a herbicidal agent through the well-established mechanism of VLCFA synthesis inhibition. This guide has provided a comprehensive framework for its synthesis, analysis, and understanding of its biological activity based on the extensive knowledge of its chemical class. While specific experimental data for this molecule is limited, the provided protocols and theoretical basis offer a solid starting point for researchers and professionals to explore its potential applications and conduct further in-depth studies. As with any chemical compound, all experimental work should be conducted with stringent safety protocols in place.
References
-
Hyland, K. C., et al. (2021). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. ACS Environmental Science & Technology, 55(1), 123-136. [Link]
- LeBaron, H. M., et al. (1988). The Chloroacetamide Herbicides. In Herbicides: Chemistry, Degradation, and Mode of Action (Vol. 3, pp. 335-382). CRC Press.
-
Li, Y., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Journal of Hazardous Materials, 424, 127457. [Link]
- Böger, P. (2003). Inhibition of Very-Long-Chain Fatty Acid Biosynthesis in Plants. Pesticide Biochemistry and Physiology, 77(3), 115-126.
-
PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3045-3075. [Link]
- Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.
- Thurman, E. M., & Cromwell, A. E. (2000). Atmospheric transport, deposition, and fate of triazine herbicides and their metabolites in the Great Lakes and surrounding coastal waters. Environmental Science & Technology, 34(16), 3219-3226.
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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